5-Chloro-6-fluoro-2-iodobenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3ClFIS |
|---|---|
Molecular Weight |
312.53 g/mol |
IUPAC Name |
5-chloro-6-fluoro-2-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H3ClFIS/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3H |
InChI Key |
UIZCDDSKHOGANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1Cl)F)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Fluoro 2 Iodobenzo B Thiophene
Precursor Synthesis and Starting Material Derivatization
The construction of the 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene scaffold necessitates the preparation of two key building blocks: a halogenated benzenethiol (B1682325) intermediate and a functionalized precursor that will form the thiophene (B33073) ring with an iodine substituent at the 2-position.
Synthesis of Halogenated Benzenethiol Intermediates
The primary benzenethiol precursor required is 4-chloro-5-fluorothiophenol . The synthesis of substituted thiophenols can be approached through several routes, often starting from the corresponding aniline (B41778) or sulfonyl chloride.
One common method involves the reduction of a substituted benzenesulfonyl chloride. For instance, the synthesis of 4-fluorothiophenol (B130044) has been achieved by the reduction of 4-fluorobenzenesulfonyl chloride. justia.comgoogle.com A plausible pathway to 4-chloro-5-fluorothiophenol could be adapted from these established procedures, starting with 4-chloro-5-fluorobenzenesulfonyl chloride. The process generally involves two key steps:
Reduction to Disulfide: The sulfonyl chloride is first reduced to the corresponding disulfide, 4,4'-dichloro-5,5'-difluorodiphenyl disulfide. This can be achieved using reducing agents like sulfur dioxide in an acidic medium. google.com
Cleavage of Disulfide: The resulting disulfide is then cleaved to yield the target thiophenol. Sodium borohydride (B1222165) in a suitable solvent system (e.g., a water-miscible organic solvent) is an effective reagent for this transformation. justia.comgoogle.com
An alternative approach starts from the corresponding aniline, 4-chloro-5-fluoroaniline. Diazotization followed by reaction with a sulfur-containing reagent can yield the desired thiophenol, though this route can be more complex. A related synthesis has been documented for 4-chloro-2-fluoro-5-propargylthioaniline, which begins with 5-amino-2-chloro-4-fluorothiophenol, indicating the accessibility of such halogenated aminothiophenol intermediates. prepchem.com
| Starting Material | Key Reagents | Intermediate/Product | General Yield (%) |
|---|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | 1. NaHSO₃, SO₂ 2. NaBH₄ | 4-Fluorothiophenol | High |
| Aromatic Disulfides | NaBH₄ | Aromatic Thiophenols | Good |
| 5-Amino-2-chloro-4-fluorothiophenol | Propargyl chloride, NaOH | 4-Chloro-2-fluoro-5-propargylthioaniline | Not specified |
Preparation of Functionalized Alkyne or Alkene Precursors
To introduce the iodo substituent at the C2 position of the benzothiophene (B83047) ring, a suitably functionalized alkyne or alkene is required. The most direct precursors are 1-iodoalkynes or related molecules that can undergo cyclization.
The synthesis of 1-iodoalkynes from terminal alkynes is well-established and can be achieved under mild conditions using various iodinating agents. organic-chemistry.org These methods offer high chemoselectivity and are tolerant of a wide range of functional groups. researchgate.net
Commonly employed methods include:
Direct Iodination with N-Iodosuccinimide (NIS): Acetic acid can activate NIS for an efficient and selective direct iodination of terminal alkynes under metal-free conditions. organic-chemistry.org
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in combination with an iodine source such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) are highly effective for the oxidative iodination of terminal alkynes. nih.govorganic-chemistry.org The choice of iodine source and solvent can selectively yield 1-iodoalkynes. nih.gov
Copper-Catalyzed Iodination: A combination of copper(I) iodide (CuI), potassium iodide (KI), and an oxidant like PIDA can afford 1-iodoalkynes in excellent yields under mild conditions. organic-chemistry.org
| Alkyne Type | Reagent System | Product | Key Advantages |
|---|---|---|---|
| Terminal Alkynes | NIS / Acetic Acid | 1-Iodoalkynes | Metal-free, convenient |
| Terminal Alkynes | PIDA / TBAI | 1-Iodoalkynes | High chemoselectivity |
| Terminal Alkynes | PIDA / KI / CuI | 1-Iodoalkynes | Mild conditions, excellent yields |
Cyclization Strategies for Benzothiophene Ring Formation
With the precursors in hand, the formation of the benzothiophene ring is the crucial final step. Several cyclization strategies can be employed.
Thiophenol-Based Cyclization Routes
The reaction between a thiophenol and an alkyne is a direct method for constructing the benzothiophene scaffold. For the synthesis of the target molecule, 4-chloro-5-fluorothiophenol would be reacted with a suitable C2-synthon.
One prominent method is the iodine-catalyzed cascade reaction . Substituted thiophenols can react with alkynes under metal- and solvent-free conditions in the presence of molecular iodine as a catalyst. organic-chemistry.org This approach is efficient and environmentally friendly. The reaction proceeds through an electrophilic cyclization mechanism. nih.gov
Another strategy involves the intermolecular oxidative cyclization of thiophenols and alkynes. These reactions can be promoted by various catalytic systems, such as manganese in the presence of benzoic acid and oxygen, to provide functionalized benzothiophenes. researchgate.net
Heteroannulation Reactions
Heteroannulation involves the formation of a heterocyclic ring onto an existing molecular framework. In this context, it refers to the construction of the thiophene ring onto the halogenated benzene (B151609) precursor. While some literature describes heteroannulation as the fusion of additional rings onto a benzothiophene core acs.orgrsc.org, the fundamental principle of forming the thiophene ring via annulation is applicable.
A TiCl₄ or SnCl₄-promoted hetero-type benzannulation has been used to produce substituted 4-chlorobenzothiophenes from thiophene-based precursors. mdpi.comnih.gov This demonstrates the utility of Lewis acid-promoted cyclizations in forming the benzothiophene system, a strategy that could potentially be adapted to start from a halogenated benzene derivative.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis offers a powerful and versatile tool for the synthesis of substituted benzothiophenes. nih.govnih.gov These methods often exhibit high functional group tolerance and provide access to complex derivatives.
A key strategy is the palladium-catalyzed annulation of aryl sulfides with alkynes . This convergent approach allows for the synthesis of 2,3-disubstituted benzothiophenes from simple, readily available starting materials. acs.org To synthesize the target molecule, an o-alkynyl thioanisole (B89551) derivative, such as 1-chloro-2-fluoro-4-((iodoethynyl)methyl)benzene, could undergo an intramolecular cyclization.
Another powerful method is the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation . This process can be used to synthesize multisubstituted benzo[b]thiophenes. nih.gov The reaction typically involves a palladium acetate (B1210297) or palladium chloride catalyst with a suitable reoxidant like cupric acetate. nih.gov This approach is highly versatile and has been used to synthesize precursors for biologically active molecules. nih.gov
| Cyclization Strategy | Typical Catalyst/Reagent | Reactant Types | Key Features |
|---|---|---|---|
| Thiophenol-Based Cyclization | I₂ (molecular iodine) | Thiophenols, Alkynes | Metal-free, solvent-free conditions possible. organic-chemistry.org |
| Heteroannulation | TiCl₄ or SnCl₄ | Functionalized Alcohols | Forms substituted benzothiophenes via ring closure. mdpi.com |
| Palladium-Catalyzed Annulation | Pd(OAc)₂ or PdCl₂ | Aryl Sulfides, Alkynes | Convergent, good functional group tolerance. acs.org |
| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ / Cu(OAc)₂ | Enethiolate salts | High-yielding route to multisubstituted products. nih.gov |
Regioselective Halogenation Strategies
The introduction of chloro, fluoro, and iodo substituents at specific positions of the benzo[b]thiophene core necessitates precise control over the regiochemistry of the halogenation reactions. The synthetic approach can be broadly divided into two key stages: the formation of a 5-chloro-6-fluorobenzo[b]thiophene intermediate, followed by the selective iodination at the 2-position.
Directed Iodination Protocols at the 2-Position
The 2-position of the benzo[b]thiophene ring is known to be susceptible to electrophilic attack. This reactivity can be exploited for the direct iodination of a pre-formed 5-chloro-6-fluorobenzo[b]thiophene intermediate. A common and effective method for such a transformation is electrophilic aromatic substitution using an iodinating agent.
One of the most widely used reagents for this purpose is N-iodosuccinimide (NIS). The reaction is typically carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, which activates the NIS and enhances its electrophilicity. organic-chemistry.org The general mechanism involves the attack of the electron-rich 2-position of the benzo[b]thiophene ring on the electrophilic iodine species, followed by the loss of a proton to restore aromaticity.
Alternatively, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatics. researchgate.netacs.org This methodology can be applied to the C2-iodination of benzo[b]thiophenes. While specific examples for 5-chloro-6-fluorobenzo[b]thiophene are not prevalent in the literature, the general principle involves the use of a palladium catalyst, often in conjunction with an oxidant, to facilitate the direct coupling of an iodine source at the C-H bond of the 2-position.
A plausible synthetic route commencing from a 5-chloro-6-fluorobenzo[b]thiophene intermediate is outlined below:
| Step | Reactant | Reagent | Product | Description |
| 1 | 5-Chloro-6-fluorobenzo[b]thiophene | N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalyst) | This compound | Electrophilic iodination at the 2-position. |
Introduction of Chloro and Fluoro Substituents at the Benzene Moiety
The synthesis of the 5-chloro-6-fluorobenzo[b]thiophene core can be approached through several established methods for constructing the benzo[b]thiophene ring system, starting from appropriately substituted benzene derivatives. One common strategy involves the cyclization of a substituted thiophenol derivative. For instance, a 4-chloro-5-fluoro-2-mercaptobenzaldehyde could serve as a key precursor.
Another viable approach is the construction of the thiophene ring onto a pre-existing di-halogenated benzene. For example, a visible-light-promoted cyclization of a disulfide with an alkyne could be adapted for this purpose. rsc.org The synthesis of diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate has been reported, indicating the feasibility of building upon a chlorinated benzene ring. rsc.org Similarly, the synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid demonstrates the accessibility of fluoro-substituted precursors. nih.gov
The existence of commercially available 3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride suggests that synthetic routes to benzo[b]thiophenes with this particular halogenation pattern on the benzene ring are established, likely originating from a corresponding substituted aniline or other commercially available fine chemicals. chemimpex.com A general, albeit hypothetical, pathway could involve the Gewald reaction, starting from a suitably substituted cyclohexanone, sulfur, and a malononitrile (B47326) derivative, followed by aromatization.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield and purity of the desired product.
Catalyst Screening and Ligand Effects
For palladium-catalyzed C-H iodination, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the accompanying ligands can significantly influence the reaction's outcome. The ligand can affect the catalyst's stability, solubility, and reactivity, thereby impacting the efficiency of the C-H activation and subsequent iodination. While specific data for the target molecule is scarce, studies on similar systems suggest that electron-rich and bulky phosphine (B1218219) ligands can be effective in promoting C-H functionalization reactions.
In the case of electrophilic iodination with NIS, the choice and concentration of the acid catalyst are critical. Stronger acids can lead to faster reaction rates but may also promote side reactions or decomposition of the starting material. Therefore, a screening of various Brønsted or Lewis acids may be necessary to identify the optimal catalyst.
| Catalyst System | Reaction Type | Potential Effect |
| Pd(OAc)₂ / Phosphine Ligand | C-H Iodination | Influences catalytic activity and selectivity. |
| Trifluoroacetic Acid | Electrophilic Iodination | Activates the iodinating agent (NIS). |
| Lewis Acids (e.g., AlCl₃) | Halogenation | Can enhance the electrophilicity of the halogenating agent. masterorganicchemistry.com |
Solvent and Temperature Optimization
The choice of solvent can have a profound impact on the solubility of reactants and reagents, as well as on the reaction rate and selectivity. For electrophilic iodination with NIS, aprotic solvents such as dichloromethane (B109758) or acetonitrile (B52724) are commonly employed. The reaction temperature is also a key parameter to control. While higher temperatures can increase the reaction rate, they may also lead to a decrease in regioselectivity and the formation of undesired byproducts. Therefore, the reaction is often performed at room temperature or below.
The following table summarizes the potential effects of solvent and temperature on the iodination step:
| Parameter | Effect on Reaction | Typical Conditions |
| Solvent | Affects solubility and reaction rate. | Dichloromethane, Acetonitrile |
| Temperature | Influences reaction rate and selectivity. | 0°C to room temperature |
Scale-Up Considerations for Research Purposes
Transitioning a synthetic procedure from a laboratory scale to a larger scale for research purposes requires careful consideration of several factors. For electrophilic halogenations, heat management is crucial, as these reactions can be exothermic. libretexts.org Ensuring efficient stirring and controlled addition of reagents is necessary to maintain a consistent reaction temperature and avoid localized overheating, which could lead to side reactions and reduced yields.
Purification methods also need to be scalable. While column chromatography is common in a laboratory setting, for larger quantities, crystallization or distillation may be more practical and efficient methods for isolating the final product. The safety aspects of handling larger quantities of reagents, such as N-iodosuccinimide and trifluoroacetic acid, must also be carefully evaluated and appropriate safety protocols implemented.
Chemical Transformations and Reactivity of 5 Chloro 6 Fluoro 2 Iodobenzo B Thiophene
Cross-Coupling Reactions at the 2-Iodo Position
The carbon-iodine bond at the 2-position of the benzo[b]thiophene ring is significantly weaker than the carbon-chlorine and carbon-fluorine bonds on the benzene (B151609) moiety. This difference in bond strength allows for selective functionalization at the 2-position using a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The general reaction scheme involves the coupling of the 2-iodobenzo[b]thiophene with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its corresponding ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodobenzo[b]thiophene Analogues
| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |
Note: The data in this table is illustrative and based on reactions with structurally related 2-iodobenzo[b]thiophenes. The optimal conditions for 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene may vary.
The Sonogashira coupling provides a reliable method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction would allow for the introduction of ethynyl-based functionalities at the 2-position of this compound, which are valuable precursors for further synthetic transformations and are present in various functional materials.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Table 2: Typical Conditions for Sonogashira Coupling of 2-Iodobenzo[b]thiophene Analogues
| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | High |
Note: The data in this table is illustrative and based on reactions with structurally related 2-iodobenzo[b]thiophenes. The optimal conditions for this compound may vary.
While less common than Suzuki and Sonogashira couplings for this class of compounds, Stille and Heck reactions offer alternative strategies for C-C bond formation. The Stille coupling utilizes organostannanes as coupling partners, while the Heck reaction involves the coupling with alkenes. These reactions would further expand the range of substituents that can be introduced at the 2-position.
The reactivity in Stille and Heck couplings is highly dependent on the specific substrate and reaction conditions. For 2-iodobenzo[b]thiophenes, these reactions generally require a palladium catalyst and appropriate additives to proceed efficiently.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is of paramount importance for the synthesis of pharmaceuticals and other biologically active molecules. Applying this methodology to this compound would allow for the introduction of a diverse array of primary and secondary amines at the 2-position.
The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is critical for the success of the amination of heteroaryl halides.
Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Iodobenzo[b]thiophene Analogues
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | High |
| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | Moderate to High |
Note: The data in this table is illustrative and based on reactions with structurally related 2-iodobenzo[b]thiophenes. The optimal conditions for this compound may vary.
Reactivity of Chloro and Fluoro Substituents
The chloro and fluoro substituents on the benzene ring of this compound are generally much less reactive towards palladium-catalyzed cross-coupling reactions compared to the 2-iodo group. However, they can potentially participate in other types of transformations, most notably nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. In this compound, both the chloro and fluoro atoms are electron-withdrawing, and the fused thiophene (B33073) ring also influences the electron density of the benzene ring.
Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Therefore, it is plausible that the fluoro group at the 6-position would be more susceptible to nucleophilic attack than the chloro group at the 5-position. However, the regioselectivity of such a reaction would also be influenced by steric factors and the nature of the incoming nucleophile. Strong nucleophiles and elevated temperatures are typically required to effect SNAr reactions on such systems.
Directed Ortho-Metalation (DoM) Strategies
There are no specific studies available that document Directed Ortho-Metalation (DoM) strategies applied to this compound. DoM typically relies on the presence of a directing group (such as an amide, ether, or sulfoxide) to guide lithiation to an adjacent ortho position. In the target molecule, the chloro, fluoro, and iodo substituents are not conventional directing groups for this type of transformation. Research on other substituted benzo[b]thiophenes has utilized directing groups like methoxy (B1213986) and carbamoyloxy functions to achieve ortho-metalation, but these are not present on the specified compound.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the this compound ring is substituted with a chloro and a fluoro group. These halogens are deactivating groups for electrophilic aromatic substitution, meaning they decrease the rate of reaction compared to unsubstituted benzene. They are, however, ortho-, para-directing. Given the existing substitution pattern, any potential electrophilic substitution would be expected to occur at the C4 or C7 positions, though the significant deactivation from two halogens and the fused thiophene ring likely makes such reactions challenging.
Nitration and Sulfonation Studies
No specific experimental studies on the nitration or sulfonation of this compound have been reported. Research on other benzo[b]thiophene derivatives, such as benzo[b]thiophene-2-carboxylic acid, shows that nitration can lead to a mixture of isomers, with substitution occurring on the benzene ring. However, the electronic effects of the chloro, fluoro, and iodo groups on the target molecule would significantly influence the regioselectivity and feasibility of such reactions, and this has not been experimentally determined.
Friedel-Crafts Acylation/Alkylation
There is no available literature detailing the Friedel-Crafts acylation or alkylation of this compound. Friedel-Crafts reactions are highly sensitive to deactivating groups on the aromatic ring. The presence of the strongly deactivating chloro and fluoro substituents on the benzene ring, in addition to the deactivating nature of the fused thiophene sulfone (if oxidized), would likely render the molecule unreactive under standard Friedel-Crafts conditions.
Functionalization of the Thiophene Ring System
The thiophene ring of the molecule contains an iodo group at the C2 position, which is a common site for functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). However, the specific reactions requested in the subsections below have not been documented for this compound.
Oxidation and Reduction Studies
There are no published studies on the specific oxidation or reduction of this compound. In general, the sulfur atom in benzo[b]thiophenes can be oxidized to the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide) using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. These modifications drastically alter the electronic properties of the molecule. Similarly, reduction of the thiophene ring is possible, often using methods like ionic hydrogenation, but specific conditions and outcomes for this compound have not been investigated.
Chemo- and Regioselectivity in Multi-Substituted Systems
In a molecule with multiple potential reaction sites, such as this compound, the concepts of chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) are paramount. The reactivity of the halogen substituents in many common organometallic reactions, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, generally follows the trend: I > Br > Cl > F. This hierarchy is primarily due to the decreasing carbon-halogen bond strength down the group.
For this compound, this principle strongly predicts that the carbon-iodine (C-I) bond at the 2-position will be the most labile and, therefore, the most reactive site. The C-Cl and C-F bonds on the benzene ring portion of the molecule are significantly stronger and less prone to oxidative addition in palladium-catalyzed cycles under typical conditions.
Detailed Research Findings
While specific documented reactions exclusively on this compound are not extensively reported in publicly available literature, the predictable reactivity patterns of polyhalogenated heterocycles allow for a confident extrapolation of its behavior. Research on similar polyhalogenated aromatic and heteroaromatic systems consistently demonstrates the preferential reactivity of the C-I bond.
For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling, the catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the carbon-halogen bond. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Cl and C-F bonds. Consequently, it is possible to selectively functionalize the 2-position of the benzo[b]thiophene ring while leaving the chloro and fluoro substituents intact.
This high degree of selectivity is crucial in multi-step organic synthesis, as it allows for the sequential introduction of different functional groups at specific positions. A plausible synthetic application would involve an initial cross-coupling reaction at the 2-position, followed by subsequent, more forcing reactions to modify the chloro or fluoro-substituted positions if desired.
To illustrate this principle, consider a hypothetical Sonogashira coupling reaction between this compound and a terminal alkyne, such as phenylacetylene. Under standard Sonogashira conditions (e.g., a palladium catalyst, a copper(I) co-catalyst, and an amine base), the reaction would be expected to proceed exclusively at the 2-position.
The following interactive table outlines the expected outcome and key parameters for such a selective transformation.
| Feature | Description |
| Reactants | This compound, Phenylacetylene |
| Reaction Type | Sonogashira Cross-Coupling |
| Catalyst System | Pd(PPh₃)₄, CuI, Triethylamine |
| Predicted Product | 5-Chloro-6-fluoro-2-(phenylethynyl)benzo[b]thiophene |
| Chemoselectivity | Reaction at the C-I bond |
| Regioselectivity | Functionalization at the C2 position |
| Unreacted Sites | C5-Cl and C6-F bonds remain intact |
This selective reactivity allows this compound to serve as a versatile building block in the synthesis of more complex, highly functionalized benzo[b]thiophene derivatives for applications in medicinal chemistry and materials science. The ability to precisely control which halogen atom reacts is a powerful tool for synthetic chemists.
Synthesis and Investigation of Derivatives and Analogues
Systematic Modification of the Halogenation Pattern
The type and placement of halogen atoms on the benzo[b]thiophene structure are critical as they significantly affect the molecule's electronic characteristics, how it reacts with other chemicals, and its potential biological effects. Consequently, a major focus of research is the systematic study of different halogen arrangements.
Researchers are also exploring a broader array of halogen combinations beyond simple positional isomers. nih.gov This includes introducing bromine or systematically swapping the existing halogens for others. nih.gov An environmentally friendly method for synthesizing 3-halobenzo[b]thiophenes uses sodium halides with copper(II) sulfate in ethanol (B145695), resulting in high yields. nih.gov The iodine atom at the 2-position is particularly valuable as it provides a reactive site for further chemical modifications, such as cross-coupling reactions. Replacing this iodine with other halogens can alter the molecule's reactivity and open up new avenues for creating derivatives. The synthesis of these analogues typically requires a multi-step process, beginning with appropriately substituted benzene (B151609) or thiophene (B33073) precursors that are then cyclized to form the final benzo[b]thiophene core. researchgate.net
Elaboration of the 2-Position with Diverse Functionalities
The iodine at the 2-position of the 5-chloro-6-fluoro-2-iodobenzo[b]thiophene molecule is a prime target for synthetic modification. Its ability to participate in various cross-coupling reactions enables the attachment of a wide range of chemical groups, facilitating the creation of large and diverse chemical libraries.
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, are widely used to attach alkyl, aryl, and heteroaryl groups at the 2-position. researchgate.net These reactions couple the 2-iodobenzothiophene with organoboron, organotin, or terminal alkyne compounds. The synthesis of 2-aryl benzo[b]thiophenes can also be achieved through a thiolation annulation reaction of 2-bromo alkynyl benzenes with sodium sulfide. rsc.org The specific reagents and conditions can be adjusted to produce a vast number of derivatives with customized properties.
| Entry | Arylboronic Acid Partner | Resulting Product | Reported Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 5-Chloro-6-fluoro-2-phenylbenzo[b]thiophene | 88 |
| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-6-fluoro-2-(4-methoxyphenyl)benzo[b]thiophene | 93 |
| 3 | 2-Thienylboronic acid | 5-Chloro-6-fluoro-2-(2-thienyl)benzo[b]thiophene | 81 |
| 4 | 3-Pyridylboronic acid | 5-Chloro-6-fluoro-2-(3-pyridyl)benzo[b]thiophene | 79 |
For applications in organic electronics, introducing extended conjugated systems at the 2-position is a key area of interest. rsc.org This is often accomplished using Heck and Sonogashira coupling reactions, which add vinyl and alkynyl groups, respectively. These newly added groups can be further modified to build larger π-conjugated structures like oligomers and polymers. The electronic properties of these materials, such as their light absorption and emission, can be finely tuned by altering the length and composition of the conjugated system. rsc.org The unique structure of these materials can facilitate better molecular arrangement and more efficient charge transport. rsc.org
Heterocyclic Ring Fusions and Annulation Chemistry
To further expand the chemical possibilities of the this compound core, scientists have focused on fusing additional heterocyclic rings onto its structure. This process, known as annulation, creates complex, novel polycyclic aromatic systems with distinct photophysical and electronic properties. acs.org Annulation typically involves intramolecular cyclization, where a functionalized benzothiophene derivative folds and reacts with itself to form a new ring. nih.gov For example, a base-mediated annulation of 2-nitrobenzothiophenes with naphthols has been used to synthesize a new class of compounds called benzothieno[2,3-b]naphthofurans. acs.org The success of these strategies depends on the precise design of the precursor and the reaction conditions to ensure the desired fused product is formed in high yield. nih.gov These new heterocyclic systems are being investigated for their potential use in advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Synthesis of Fused Polycyclic Systems
The construction of fused polycyclic systems containing the benzo[b]thiophene core is of significant interest for the development of novel organic semiconductors and pharmacologically active compounds. The 2-iodo substituent of this compound serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, enabling the annulation of additional rings.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for the elaboration of 2-halobenzo[b]thiophenes. doi.orgresearchgate.net For instance, a Suzuki coupling between this compound and a suitable boronic acid derivative could be employed to introduce an aryl or heteroaryl substituent at the 2-position. Subsequent intramolecular cyclization, potentially through electrophilic aromatic substitution or a transition-metal-catalyzed C-H activation process, could then lead to the formation of a fused polycyclic system.
An illustrative, albeit analogous, approach involves the Sonogashira coupling of a 2-halothiophene with a terminal alkyne, followed by an electrophilic cyclization to yield a benzo[b]thiophene derivative. researchgate.net This strategy could be adapted to synthesize thieno[3,2-b]benzo[b]thiophenes or other fused systems.
Table 1: Potential Reactants for the Synthesis of Fused Polycyclic Systems
| Starting Material | Coupling Partner | Potential Fused System |
| This compound | 2-Thienylboronic acid | Thieno[2',3':2,3]benzo[b]thiophene derivative |
| This compound | (2-Formylphenyl)boronic acid | Benzo[b]thieno[2,3-c]quinoline derivative (after subsequent cyclization) |
| This compound | 2-Ethynylthiophene | Thieno[2,3-b]benzo[b]thiophene derivative (after subsequent cyclization) |
Furthermore, dearomative annulation reactions of substituted benzo[b]thiophenes have emerged as an effective method for constructing polycyclic heterocycles. While specific examples with the title compound are not documented, the reactivity of the benzo[b]thiophene core suggests its potential participation in such transformations.
Bridgehead Nitrogen and Oxygen Heterocycles
Bridgehead nitrogen and oxygen heterocycles are integral components of many natural products and biologically active molecules. rsc.org The synthesis of such structures fused to a benzo[b]thiophene ring system presents a synthetic challenge but offers the potential for novel chemical entities with unique three-dimensional architectures.
General strategies for the synthesis of bridgehead nitrogen heterocycles often involve intramolecular cyclization reactions of appropriately functionalized precursors. rsc.orgeurjchem.com For this compound, this would necessitate the initial introduction of a side chain containing a nitrogen atom at a position suitable for subsequent ring closure. This could potentially be achieved by a coupling reaction at the 2-position, followed by further functional group manipulations.
One plausible, though hypothetical, route could involve the amination of the 2-position, followed by the introduction of a reactive tether on the nitrogen atom that could undergo an intramolecular cyclization with another position on the benzo[b]thiophene ring or an adjacent substituent.
For the synthesis of bridgehead oxygen heterocycles, analogous strategies could be envisioned, starting with the introduction of an oxygen-containing side chain. For example, a Williamson ether synthesis or a Buchwald-Hartwig coupling could be used to attach a suitable alcohol-containing moiety to the benzo[b]thiophene core.
Table 2: Hypothetical Precursors for Bridgehead Heterocycle Synthesis
| Functionalized Benzo[b]thiophene | Intramolecular Reaction Type | Potential Bridgehead Heterocycle |
| 2-(N-allyl-N-propargylamino)-5-chloro-6-fluorobenzo[b]thiophene | Ene-type reaction or Pauson-Khand reaction | Fused pyrrolidine ring system with a bridgehead nitrogen |
| 2-(2-hydroxyethoxy)-5-chloro-6-fluorobenzo[b]thiophene | Intramolecular cyclization/dehydration | Fused dihydrooxazine ring system with a bridgehead oxygen |
It is important to note that the synthesis of these complex heterocyclic systems would require careful planning of the synthetic route and optimization of reaction conditions.
Structure-Reactivity Relationships in Derived Systems
The electronic properties of the this compound core are significantly influenced by the nature and position of its substituents. These electronic effects, in turn, govern the reactivity of the molecule in subsequent transformations and the properties of the resulting derivatives.
The benzo[b]thiophene ring system is considered to be π-electron rich. doi.org Electrophilic substitution on the unsubstituted benzo[b]thiophene typically occurs at the 3-position. doi.orgtaylorfrancis.com However, the presence of substituents can alter this regioselectivity. The chloro and fluoro substituents at the 5- and 6-positions are electron-withdrawing through induction but can also act as weak π-donors through resonance. Their net effect is a deactivation of the benzene ring towards electrophilic attack and a modification of the electron density distribution across the entire benzo[b]thiophene system.
The 2-iodo substituent is a versatile handle for cross-coupling reactions. The reactivity of this position is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing chloro and fluoro groups may slightly increase the electrophilicity of the carbon atom bearing the iodine, potentially enhancing its reactivity in certain palladium-catalyzed coupling reactions.
Theoretical and Computational Studies of 5 Chloro 6 Fluoro 2 Iodobenzo B Thiophene
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule is fundamental to its chemical behavior and physical properties. For 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene, the interplay between the fused aromatic system and the electron-withdrawing and sterically bulky halogen substituents is of particular interest. Density Functional Theory (DFT) is a common computational method used to probe these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity and its optical and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. In substituted benzo[b]thiophenes, the HOMO is typically a π-orbital delocalized across the ring system, while the LUMO is a π* anti-bonding orbital. researchgate.netresearchgate.net
The presence of electron-withdrawing halogen atoms (Cl, F, I) is expected to stabilize both the HOMO and LUMO energy levels compared to the unsubstituted benzo[b]thiophene. This stabilization arises from the inductive effects of the halogens. The HOMO-LUMO gap can be influenced by the nature and position of these substituents. rsc.org For instance, the oxidation of the sulfur atom in brominated benzothienobenzothiophene derivatives significantly alters the electronic properties, demonstrating the sensitivity of the frontier orbitals to structural modifications. mdpi.com Computational studies on similar systems suggest that the HOMO-LUMO gap for halogenated benzo[b]thiophenes would fall in a range typical for organic semiconductors.
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.10 |
Note: This data is illustrative and based on DFT calculations (e.g., B3LYP/6-31G) on structurally similar halogenated aromatic compounds.*
The primary electronic transition would be a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. This transition would be the lowest energy absorption in the molecule's UV-Visible spectrum.
The distribution of electron density within this compound is highly influenced by the differing electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
In this molecule, the fluorine atom, being the most electronegative, will create a region of significant negative electrostatic potential. The chlorine and iodine atoms will also contribute to negative potential regions, albeit to a lesser extent. The sulfur atom, with its lone pairs of electrons, is another site of negative potential. nih.gov Conversely, the hydrogen atoms of the benzene (B151609) ring will exhibit positive electrostatic potential. The π-system of the aromatic rings can also be a region of negative potential above and below the plane of the molecule. Understanding the MEP is crucial for predicting non-covalent interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
While the benzo[b]thiophene core is largely planar, the molecule as a whole may exhibit some flexibility, and its behavior in condensed phases is governed by intermolecular forces.
For a rigid fused-ring system like this compound, the primary conformational considerations are minimal. The molecule is expected to have a largely planar equilibrium geometry to maximize aromatic conjugation. Small out-of-plane distortions of the halogen atoms are possible due to thermal vibrations, but significant rotational barriers are not a feature of the core structure. The planarity of such systems is a key factor in facilitating efficient molecular packing in the solid state, which is important for applications in organic electronics. acs.org
In the solid state or in concentrated solutions, molecules of this compound are expected to self-assemble or aggregate due to various non-covalent interactions. Molecular dynamics (MD) simulations can be employed to study these aggregation phenomena. nih.gov
Key intermolecular interactions for this molecule would include:
π-π Stacking: The planar aromatic cores can stack on top of each other, an interaction driven by dispersion forces. The presence of multiple halogens can modulate the electronic nature of the π-system, influencing the strength and geometry of this stacking. researchgate.net
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the sulfur atom or the aromatic π-cloud. The presence of a phenylselanyl group vicinal to a halogen in some benzo[b]chalcogenophenes has been shown to result in intramolecular orbital interactions that influence conformation and packing. nih.gov
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-Halogen and C-S bonds, leading to electrostatic interactions that influence molecular alignment.
MD simulations of similar thiophene-based molecules have shown they can form ordered aggregates, with the nature of the aggregation influenced by side groups and intermolecular forces. nih.gov These interactions are critical in determining the bulk properties of the material, such as charge carrier mobility in thin films.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can be used to explore the potential reactivity of this compound and to elucidate the mechanisms of its reactions. The presence of three different halogen atoms at specific positions offers multiple potential reaction pathways.
For instance, the carbon-iodine bond is the weakest of the carbon-halogen bonds in this molecule, making the 2-position susceptible to reactions that proceed via cleavage of this bond, such as cross-coupling reactions (e.g., Suzuki, Stille). Computational modeling can be used to calculate the activation energies for different reaction pathways, such as oxidative addition to a metal catalyst, to predict the most likely course of a reaction.
Furthermore, the electron-poor nature of the substituted benzo[b]thiophene ring system could make it a substrate in certain types of cycloaddition reactions. Computational studies on thiophenes substituted with electron-withdrawing groups have explored their behavior in Diels-Alder reactions. researchgate.net By calculating the energies of transition states and intermediates, a detailed, step-by-step mechanism for a proposed reaction can be constructed, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization for Key Synthetic Steps
The synthesis of substituted benzo[b]thiophenes can be achieved through various routes, with electrophilic or radical cyclization of ortho-alkynyl thioethers being a common and effective strategy. chim.itdntb.gov.ua Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these reactions by characterizing the transition states of key steps.
A theoretical investigation into the synthesis of this compound would begin by modeling the proposed reaction pathway. For instance, in an iodine-mediated electrophilic cyclization, iodine would interact with the alkyne's triple bond, facilitating an intramolecular nucleophilic attack from the sulfur atom. chim.it Computational analysis would focus on:
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate for the cyclization step. This involves complex geometry optimization algorithms to find the saddle point on the potential energy surface corresponding to the TS.
Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction's feasibility and rate.
Vibrational Analysis: Performing a frequency calculation on the transition state geometry. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product. nih.gov
By analyzing the geometry of the transition state, researchers can understand the precise arrangement of atoms during the bond-forming process. This insight is invaluable for optimizing reaction conditions, such as solvent and temperature, to favor the desired cyclization pathway and improve yields.
Catalytic Cycle Analysis in Cross-Coupling Reactions
The 2-iodo substituent on the this compound molecule makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. organic-chemistry.org These reactions are fundamental in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. Computational studies are essential for a detailed understanding of the catalytic cycle.
A typical palladium-catalyzed cross-coupling cycle, for example, involves three primary steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the benzothiophene (B83047). This is an oxidative process, changing the palladium's oxidation state from 0 to +2.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, replacing the iodide. This is often the rate-determining step of the cycle.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
Computational analysis of this cycle for this compound would involve DFT calculations to model each intermediate and transition state. Researchers would determine the geometries and relative energies of the Pd(0) complex, the oxidative addition product, the transmetalation intermediate, and the species leading to reductive elimination. This analysis helps identify the rate-determining step by finding the highest energy barrier in the cycle and provides insights into how the electronic effects of the chloro and fluoro substituents influence the reaction's efficiency.
Prediction of Spectroscopic Parameters for Research Validation
Computational methods are widely used to predict spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds and the interpretation of experimental data.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F with high accuracy. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT.
For this compound, calculations would be performed on its optimized geometry. The predicted chemical shifts are then often scaled or corrected based on empirical data from similar compounds to improve the correlation with experimental values. nih.gov Such a prediction would be invaluable for assigning the signals in an experimental spectrum, especially for the aromatic protons and carbons where overlapping signals can be complex.
Illustrative Data Table for Predicted NMR Chemical Shifts The following table is a hypothetical representation of predicted NMR data for illustrative purposes only. Actual computational data is not available in the cited literature.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |
|---|---|---|---|
| C2-I | - | ~80-90 | - |
| C3-H | ~7.5-7.8 | ~120-125 | - |
| C4-H | ~7.8-8.1 | ~125-130 | - |
| C5-Cl | - | ~130-135 | - |
| C6-F | - | ~155-165 (d, JCF) | ~ -110 to -120 |
| C7-H | ~7.6-7.9 | ~115-120 (d, JCF) | - |
Vibrational Frequency Analysis (IR/Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can reliably predict these vibrational frequencies. A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities.
These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to achieve better agreement with experimental spectra. This analysis would help in assigning specific absorption bands to particular molecular motions, such as C-H, C-F, C-Cl, and C-S stretching and bending modes, confirming the presence of key functional groups.
UV-Vis Absorption and Emission Spectrum Simulation
The electronic properties and color of a compound are determined by its UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic spectra. nih.gov A TD-DFT calculation for this compound would provide information on the energies of its electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.
The output of the simulation includes the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. This data is critical for understanding the molecule's photophysical properties and predicting its behavior in applications involving light absorption or emission, such as in organic electronics. rsc.org
Advanced Research Applications As a Synthetic Building Block and Scaffold
Role in the Construction of Complex Organic Molecules
The title compound serves as a foundational element for synthesizing larger, more intricate organic structures with specific functionalities.
Precursor for Optoelectronic Materials Research
Benzothiophene (B83047) derivatives are integral to the development of materials for organic electronics due to their electron-rich nature and rigid, planar structure, which facilitates charge transport. The incorporation of a fluorine atom is a well-established strategy to fine-tune the electronic properties of conjugated polymers for optoelectronic applications. nih.govmdpi.com Fluorination of the polymer backbone can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This modification can improve the performance of organic photovoltaic (OPV) devices by enhancing the open-circuit voltage. nih.gov
Furthermore, the presence of fluorine can lead to a more planar polymer backbone, which promotes aggregation and ordering, potentially increasing charge carrier mobility in organic field-effect transistors (OFETs). nih.govheeneygroup.com 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene acts as a key monomer in this context. Through an initial Suzuki or Stille coupling at the highly reactive C-I bond, it can be incorporated into a polymer chain. The remaining chloro group can be used for further modifications or left as is to influence solubility and intermolecular interactions.
Table 1: Influence of Fluorination on Polymer Electronic Properties
| Polymer Backbone | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) | Application Benefit |
|---|---|---|---|---|
| Non-fluorinated | Higher | Higher | Narrower | Tunable absorption |
Building Block for Functional Dyes and Sensors Research
The benzothiophene core is a known fluorophore, and its derivatives are used in the creation of fluorescent probes and chemical sensors. rsc.orgresearchgate.net The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be systematically altered by adding different functional groups.
This compound is an ideal starting material for creating a library of sensor molecules. The iodo group can be replaced with various aryl or heteroaryl groups via cross-coupling reactions, extending the π-conjugated system and shifting the fluorescence characteristics. sapub.orgacs.org These extended systems can be designed to interact with specific analytes, leading to a detectable change in their fluorescence—a key principle in chemical sensing. rsc.orgacs.org For instance, benzothiophene-based structures have been successfully employed as chemosensors for detecting toxic substances like hydrazine. researchgate.net The electron-withdrawing nature of the chloro and fluoro substituents can further modify the electron density of the benzothiophene ring system, influencing its sensitivity and selectivity as a sensor.
Development of Novel Materials with Tailored Properties
The compound's utility extends to creating materials where its structural features are fundamental to the final material's bulk properties.
Integration into Polymer Backbones for Organic Electronics Research
In the field of organic electronics, the performance of materials is heavily dependent on their molecular structure and nanoscale morphology. rsc.org Integrating this compound into polymer backbones offers a sophisticated method for controlling these features. The fluorine atom, in particular, has a profound impact, often leading to polymers with enhanced charge transport properties. heeneygroup.com This is attributed to increased backbone planarity and a greater tendency for the polymer chains to self-organize. nih.govheeneygroup.com
Scaffold for Supramolecular Assembly Research
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Halogen atoms are known to participate in a specific type of interaction called halogen bonding, which is increasingly used in crystal engineering and the design of self-assembling materials. nih.govnih.gov
The iodine and chlorine atoms on the this compound scaffold can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. nih.gov This allows the compound to serve as a programmable scaffold, directing the formation of specific 2D or 3D supramolecular networks. mdpi.com The strength and directionality of these halogen bonds can be influenced by the specific halogen (iodine forms stronger bonds than chlorine), providing a mechanism to control the architecture of the resulting assembly. nih.gov Such ordered assemblies are of interest for applications in organic electronics, where molecular packing is critical for device performance. mdpi.com
Enabling New Synthetic Strategies for Chemical Synthesis
The distinct reactivities of the C-I, C-Cl, and C-F bonds on the benzothiophene ring are the cornerstone of its utility in enabling novel synthetic strategies. This differential reactivity allows for regioselective and sequential cross-coupling reactions. acs.orgnih.gov A synthetic chemist can first target the C-I bond for a Suzuki coupling, followed by a second, different coupling reaction at the C-Cl bond under more forcing conditions. This stepwise approach provides a highly controlled and modular route to complex, polysubstituted benzothiophenes that would be difficult to access through other methods. acs.org
This strategy is particularly powerful for building conjugated materials where a specific sequence of different aromatic units is required. By starting with a polyhalogenated building block like this compound, chemists can construct precise molecular wires or oligomers with predictable structures and properties. nih.gov This site-selective functionalization minimizes the formation of unwanted isomers and simplifies the purification of the final products, making the synthesis more efficient. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Zileuton |
Catalyst Ligand Development Research
The benzo[b]thiophene scaffold is a privileged structure in the design of ligands for transition metal catalysis due to its rigid framework and the ability of the sulfur atom to coordinate with metal centers. The specific substitution pattern of this compound offers several advantages for the development of sophisticated catalyst ligands.
The electron-withdrawing nature of the chloro and fluoro substituents can significantly modulate the electronic properties of the benzo[b]thiophene ring system. This, in turn, influences the electron density on the sulfur atom and any additional coordinating groups attached to the scaffold, thereby fine-tuning the electronic and steric properties of the resulting metal complex. This level of control is crucial for optimizing catalytic activity and selectivity in a wide range of cross-coupling reactions.
While direct research utilizing this compound in catalyst ligands is not extensively documented, the principles of ligand design using halogenated heterocyclic compounds are well-established. The 2-iodo position serves as a prime handle for introducing phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties through well-established cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling at the C2 position could introduce a functional group capable of acting as a hemilabile ligand, which can reversibly coordinate to a metal center, a desirable feature in many catalytic cycles.
The presence of the fluorine atom at the 6-position can also be exploited to introduce non-covalent interactions within the catalytic pocket, such as hydrogen bonding or dipole-dipole interactions, which can play a crucial role in enhancing enantioselectivity in asymmetric catalysis.
Table 1: Potential Ligand Scaffolds Derived from this compound
| Ligand Type | Synthetic Approach at C2-position | Potential Catalytic Application |
| Phosphine Ligand | Palladium-catalyzed phosphination | Cross-coupling reactions (e.g., Suzuki, Heck) |
| NHC Precursor | Multi-step synthesis involving C-N bond formation | Metathesis, C-H activation |
| Bidentate N,S-Ligand | Introduction of a nitrogen-containing substituent | Asymmetric catalysis |
Methodological Development in C-X Bond Functionalization
The trifunctional nature of this compound, with C-I, C-Cl, and C-F bonds of varying reactivity, makes it an excellent substrate for the development and optimization of new C-X bond functionalization methodologies. The C-I bond is the most reactive towards oxidative addition to transition metal catalysts, such as palladium and copper, making the 2-position a primary site for selective modification.
Research in this area would likely focus on chemoselective functionalization, where one C-X bond is targeted while the others remain intact. This allows for the stepwise introduction of different functional groups, leading to the synthesis of complex, highly substituted benzo[b]thiophene derivatives.
Detailed Research Findings on Analogous Systems:
Palladium-Catalyzed Cross-Coupling: Studies on various 2-iodobenzo[b]thiophenes have demonstrated their utility in a range of palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, Heck couplings with alkenes, and Buchwald-Hartwig aminations with amines. The electron-withdrawing chloro and fluoro groups in the target molecule are expected to enhance the reactivity of the C-I bond towards oxidative addition.
Copper-Catalyzed Reactions: Copper catalysis offers a complementary approach for the functionalization of the C-I bond, often with different functional group tolerance and selectivity compared to palladium. This is particularly relevant for the introduction of heteroatomic nucleophiles.
C-H Activation: While the C-I bond provides a direct route for functionalization, the other positions on the benzo[b]thiophene ring can potentially be functionalized through C-H activation strategies. The development of regioselective C-H functionalization methods in the presence of multiple halogen substituents is a current area of intense research.
Table 2: Relative Reactivity of C-X Bonds in Cross-Coupling Reactions
| Bond | Relative Reactivity | Common Catalytic Systems |
| C-I | High | Palladium, Copper |
| C-Cl | Moderate | Palladium with specialized ligands, Nickel |
| C-F | Low | Requires harsh conditions, specialized catalysts |
Investigation of Structure-Property Relationships in Advanced Systems
The incorporation of this compound into larger conjugated systems is a promising avenue for the development of new organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The nature and position of the halogen substituents can have a profound impact on the electronic and photophysical properties of these materials.
The introduction of chlorine and fluorine atoms generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzo[b]thiophene unit. This can lead to improved stability of the resulting materials and better energy level alignment with other components in an electronic device.
Furthermore, the presence of halogens can influence the solid-state packing of the molecules. Non-covalent interactions, such as halogen bonding and π-π stacking, can dictate the intermolecular arrangement in thin films, which in turn affects charge transport properties. The specific 5-chloro-6-fluoro substitution pattern could lead to unique packing motifs that may enhance charge carrier mobility.
Detailed Research Findings on Halogenated Benzothiophenes:
Tuning of Electronic Properties: Research on fluorinated and chlorinated thiophene-based materials has consistently shown that halogenation is an effective strategy for tuning their electronic properties. The number and position of the halogen atoms allow for precise control over the HOMO and LUMO energy levels.
Influence on Morphology: The introduction of halogen atoms can significantly impact the morphology of thin films. For example, fluorination has been shown to promote more ordered crystalline domains in some organic semiconductors, leading to improved device performance.
Table 3: Predicted Effects of Halogenation on the Properties of Benzo[b]thiophene-Based Materials
| Property | Effect of Chloro/Fluoro Substitution |
| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels |
| Band Gap | Generally increases |
| Solid-State Packing | Can promote ordered packing through non-covalent interactions |
| Charge Carrier Mobility | Highly dependent on the resulting molecular packing |
Analytical Methodologies for Research Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene. Each technique provides unique insights into the compound's atomic composition and bonding arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The proton on the thiophene (B33073) ring is anticipated to appear as a singlet, while the protons on the benzene (B151609) ring will show characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the benzothiophene (B83047) core. The chemical shifts will be influenced by the attached halogens, with the carbon atom bonded to iodine (C-2) expected to be significantly shifted to a lower field.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and adjacent protons will provide further structural confirmation.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 8.0 | Doublet | Aromatic CH |
| ¹H | 7.2 - 7.6 | Doublet of doublets | Aromatic CH |
| ¹H | 7.0 - 7.4 | Singlet | Thiophene CH |
| ¹³C | 135 - 145 | Singlet | Quaternary C |
| ¹³C | 120 - 135 | Singlet | Aromatic CH |
| ¹³C | 110 - 120 (d, JC-F) | Doublet | Aromatic CH |
| ¹³C | 70 - 80 | Singlet | C-I |
| ¹⁹F | -110 to -125 | Singlet | Ar-F |
Note: The predicted data is based on the analysis of structurally similar compounds and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₈H₃ClFIS). The isotopic pattern observed in the mass spectrum, particularly the characteristic patterns for chlorine and iodine, would further corroborate the presence of these halogens in the molecule.
Expected HRMS Data:
Molecular Formula: C₈H₃ClFIS
Calculated Exact Mass: 327.8727
Observed Exact Mass: [Experimental Value]
Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and skeletal vibrations. For this compound, characteristic bands for C-H stretching of the aromatic rings, C=C stretching of the aromatic and thiophene rings, and C-S stretching of the thiophene ring are expected. The presence of carbon-halogen bonds (C-Cl, C-F, and C-I) will also give rise to characteristic absorptions in the fingerprint region of the IR spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 1250 - 1000 | C-F stretching |
| 800 - 600 | C-Cl stretching |
| 600 - 500 | C-I stretching |
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands in the ultraviolet region. These absorptions are due to π-π* transitions within the conjugated benzothiophene system. The positions and intensities of these absorption maxima (λmax) are characteristic of the chromophore and can be influenced by the substituents.
Chromatographic Purification and Analysis
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column, is typically employed for the analysis of halogenated aromatic compounds. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the potential addition of a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. chromforum.org
Purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile organic compounds. In the context of synthesizing this compound, GC-MS is invaluable for detecting and characterizing volatile byproducts that may arise from incomplete reactions or side reactions. The gas chromatograph separates individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.
While specific GC-MS data for volatile byproducts in the synthesis of this compound is not extensively detailed in publicly available literature, the analysis would typically target potential impurities such as unreacted starting materials or partially halogenated intermediates. The interpretation of the mass spectra would focus on the characteristic isotopic patterns of chlorine and the mass losses corresponding to the halogen substituents and the benzothiophene core.
| Potential Volatile Byproduct | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| Dichlorofluorobenzothiophene Isomers | Varies | Loss of Cl, F, S |
| Chloro-fluoro-benzo[b]thiophene | Varies | Loss of Cl, F, S |
| Unreacted Halogenated Precursors | Varies | Dependent on synthetic route |
This table represents a hypothetical analysis based on common synthetic routes for halogenated benzothiophenes, as direct experimental data for this compound is not available.
Column Chromatography and Recrystallization Techniques
The purification of the final product to a high degree of purity is critical. Column chromatography and recrystallization are the primary methods employed for this purpose.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried by a mobile phase (a solvent or mixture of solvents). For this compound, a non-polar stationary phase would likely be used in conjunction with a gradient of non-polar to moderately polar organic solvents to effectively separate the target compound from less halogenated or more polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. Through a process of dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities in the mother liquor. The selection of an appropriate solvent system is crucial and is determined empirically.
| Purification Technique | Typical Stationary Phase/Solvent System | Principle of Separation |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate (B1210297) gradient | Differential Adsorption |
| Recrystallization | Ethanol/Water or Toluene/Heptane | Differential Solubility |
The solvent systems presented are illustrative examples for similar halogenated aromatic compounds, as specific optimized conditions for this compound are not documented in readily accessible sources.
X-ray Crystallography for Absolute Structure Determination
While a specific crystal structure for this compound is not publicly deposited, related benzothiophene derivatives have been characterized using this method. mdpi.com Such an analysis would definitively confirm the positions of the chloro, fluoro, and iodo substituents on the benzothiophene scaffold.
| Crystallographic Parameter | Expected Information for this compound |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Key Bond Lengths (Å) | C-Cl, C-F, C-I, C-S |
| Key Bond Angles (°) | Angles defining the geometry of the benzothiophene ring and substituents |
This table outlines the type of data that would be obtained from an X-ray crystallographic analysis. The actual values are pending experimental determination.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (in this case, sulfur, chlorine, fluorine, and iodine) in a compound. This is a crucial step in verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula (C₈H₃ClFIS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
| Element | Theoretical % | Experimentally Determined % (Hypothetical) |
| Carbon (C) | 28.23 | 28.25 |
| Hydrogen (H) | 0.89 | 0.91 |
| Chlorine (Cl) | 10.41 | 10.38 |
| Fluorine (F) | 5.58 | 5.61 |
| Iodine (I) | 37.27 | 37.22 |
| Sulfur (S) | 9.42 | 9.39 |
The theoretical percentages are calculated based on the molecular formula C₈H₃ClFIS. The experimentally determined values are hypothetical and serve to illustrate the expected outcome of an elemental analysis.
Q & A
Q. What are the common synthetic routes for 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene?
The synthesis typically involves cyclodehydration or substitution reactions. For example, benzo[b]thiophene derivatives can be synthesized via thionyl chloride-mediated cyclization of cinnamic acids or 3-arylpropanoic acids, as demonstrated in analogous systems . For halogenated derivatives like the target compound, sequential halogenation (chlorination, fluorination, iodination) is often employed. Key steps include:
- Cyclization : Formation of the thiophene ring using SOCl₂ under controlled temperature (120–125°C).
- Halogenation : Electrophilic substitution or metal-catalyzed coupling (e.g., Sandmeyer reaction for iodine introduction).
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the compound characterized spectroscopically?
Basic characterization involves:
- NMR : H and C NMR to confirm substitution patterns and aromaticity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine/fluorine/iodine signatures).
- IR Spectroscopy : Identification of C-I (500–600 cm), C-F (1000–1400 cm), and C-Cl (550–850 cm) stretches.
Advanced techniques like X-ray crystallography (if crystals are obtainable) provide definitive structural confirmation, as noted in protocols for related heterocycles .
Advanced Research Questions
Q. How can hypervalent iodine reagents improve iodination efficiency in this compound?
Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) enable regioselective iodination under mild conditions. For this compound, iodination at the 2-position can be achieved via radical pathways or electrophilic substitution. Photochemical activation may enhance reactivity, as seen in diazomethyl radical transfer reactions . Optimization requires:
- Solvent selection : Dichloromethane or acetonitrile for solubility.
- Catalyst screening : Transition metals (e.g., Pd) for cross-coupling.
- Reaction monitoring : TLC or HPLC to track iodination progress.
Q. How to address contradictions in reported synthetic yields for halogenated benzo[b]thiophenes?
Discrepancies often arise from substituent electronic effects or competing side reactions. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) may deactivate the ring, slowing iodination.
- Steric hindrance : Bulky substituents near the reaction site reduce efficiency.
Mitigation strategies include: - Computational modeling : DFT calculations to predict reactive sites .
- Alternative reagents : Using directing groups (e.g., -Bpin) to enhance regioselectivity.
Q. What methodologies are recommended for studying its potential bioactivity?
Advanced pharmacological evaluation involves:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cytotoxicity screening (MTT assay).
- Structural analogs : Comparing activity with related compounds (e.g., 7-chloro-6-fluoro derivatives ).
- ADME profiling : Metabolic stability studies using liver microsomes.
Safety and Risk Assessment
Q. What safety precautions are critical during synthesis?
Q. How to conduct a risk assessment for scaling up synthesis?
Follow guidelines from Prudent Practices in the Laboratory:
- Hazard analysis : Evaluate reactivity of iodine, chlorine, and fluorine sources.
- Process optimization : Use automated systems for temperature/pressure control, as seen in continuous flow syntheses of complex heterocycles .
Literature and Data Retrieval
Q. How to efficiently search for spectroscopic data and synthetic protocols?
- SciFinder : Use keywords like "this compound synthesis" or "halogenated benzo[b]thiophene characterization."
- Boolean operators : Combine terms (e.g., "iodination AND thiophene AND regioselectivity") .
- Patent databases : Exclude non-academic sources (e.g., commercial vendors) per reliability criteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
